molecular formula C16H12ClN3OS B11544476 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No. B11544476
M. Wt: 329.8 g/mol
InChI Key: XCGVQKJXGUTYFA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of appropriate aldehydes with ammonia or amines.

    Coupling Reactions: The final step involves coupling the thiazole and pyridine rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
  • N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-sulfonamide

Uniqueness

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties compared to its analogs.

properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H12ClN3OS/c1-10-14(11-2-4-13(17)5-3-11)19-16(22-10)20-15(21)12-6-8-18-9-7-12/h2-9H,1H3,(H,19,20,21)

InChI Key

XCGVQKJXGUTYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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